molecular formula C21H20F3N3O4 B2788505 N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1351587-50-2

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2788505
CAS No.: 1351587-50-2
M. Wt: 435.403
InChI Key: QGDMSIPIMSSXPI-UHFFFAOYSA-N
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Description

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of trifluoromethyl and oxopyrrolidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(trifluoromethyl)phenylboronic acid, which can be used in site-selective Suzuki-Miyaura cross-coupling reactions . The reaction conditions usually involve palladium-catalyzed direct arylation reactions and tandem-type Pd(II)-catalyzed oxidative Heck reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its combination of trifluoromethyl and oxopyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4/c22-21(23,24)14-8-6-13(7-9-14)17(28)12-25-19(30)20(31)26-15-3-1-4-16(11-15)27-10-2-5-18(27)29/h1,3-4,6-9,11,17,28H,2,5,10,12H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDMSIPIMSSXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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